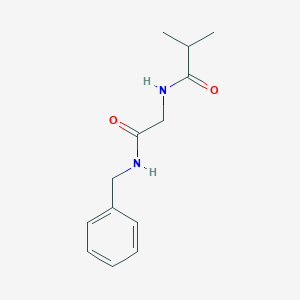

n-(2-(Benzylamino)-2-oxoethyl)isobutyramide

Description

N-(2-(Benzylamino)-2-oxoethyl)isobutyramide is a synthetic amide derivative characterized by a benzylamino group linked to an isobutyramide moiety. This compound shares structural similarities with peptidomimetics and histone deacetylase (HDAC) inhibitors, as evidenced by its benzylamino-oxoethyl backbone, which is common in bioactive molecules targeting enzymatic pathways .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-[2-(benzylamino)-2-oxoethyl]-2-methylpropanamide |

InChI |

InChI=1S/C13H18N2O2/c1-10(2)13(17)15-9-12(16)14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17) |

InChI Key |

RHIUZIGYKOYXBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NCC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Benzylamino)-2-oxoethyl)isobutyramide typically involves the amidation of benzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the benzylamine and isobutyryl chloride are reacted in a single step. This method is advantageous as it reduces the number of purification steps and increases overall yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-(Benzylamino)-2-oxoethyl)isobutyramide undergoes various chemical reactions, including:

Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Oxidized amide derivatives

Reduction: Reduced amide derivatives

Substitution: Substituted benzylamino derivatives

Scientific Research Applications

N-(2-(Benzylamino)-2-oxoethyl)isobutyramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Benzylamino)-2-oxoethyl)isobutyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Unlike analogs 2h–2j, which feature aromatic substituents (e.g., isopropyl or dimethylamino groups), N-(2-(Benzylamino)-2-oxoethyl)isobutyramide incorporates a branched aliphatic isobutyramide group. This structural divergence likely impacts solubility, steric hindrance, and binding affinity in biological systems.

- Synthesis Efficiency: The high yields of analogs 2i (83%) and 2j (77%) suggest that electron-donating substituents (e.g., dimethylamino or methyl groups) may enhance reaction efficiency compared to 2h (45%) with an isopropyl group. The synthesis of this compound could follow a similar pathway (General Procedure B in ), but its yield remains speculative without explicit data.

Q & A

What synthetic strategies are recommended for preparing N-(2-(Benzylamino)-2-oxoethyl)isobutyramide analogs, and how do reaction conditions influence yield and purity?

Answer:

The synthesis involves coupling substituted benzoic acids with amines via two primary routes:

- Route A (EDC/HOBt-mediated): Substituted benzoic acids react with EDC (1 eq) and HOBt (1 eq) in DMF at 0–5°C, followed by DIPEA (2 eq) and amine addition. Reaction completion (monitored via TLC) yields intermediates after 12–24 hours, with purification by column chromatography. Example: Compound 5a achieved 98.31% purity via HPLC .

- Route B (HATU-mediated): Substituted acids react with HATU (1 eq) and DIPEA (3 eq) in DCM, followed by amine addition. Reactions complete in 30 minutes, with yields >80% for analogs like 5b and 5c .

Key factors: Lower temperatures (0–5°C) reduce side reactions, while DMF enhances solubility for bulkier substrates.

How do structural modifications of the benzamide scaffold influence ER stress protection in pancreatic β-cells?

Answer:

Modifications at the R3 position (right-side aromatic ring) significantly impact activity:

- Active substituents: 4-Pyridyl (5b ) and 4-indolyl (5c ) groups enhance β-cell survival (max activity: 45–60%; EC50: 18.6 ± 4 μM) by improving interactions with ER stress pathways .

- Inactive substituents: 4-Methoxy (5d ) or sulfonamide groups (5e , 5f ) reduce activity (<10% protection), likely due to steric hindrance or poor membrane permeability .

Design insight: Prioritize electron-deficient aromatic rings (e.g., pyridyl) for optimal UPR pathway modulation.

What methodological approaches are validated for assessing aqueous solubility of these analogs in preclinical studies?

Answer:

- Turbidity assay: Compounds are dissolved in DMSO (40 mM to 0.1 mM), diluted in water, and shaken (37°C, 1–2 hrs). Absorbance at 620 nm quantifies solubility, with lower turbidity indicating higher solubility. Triplicate measurements ensure reproducibility (e.g., compound 5a showed 2.5-fold higher solubility than triazole-based precursors) .

- Limitation: This method may underestimate solubility for compounds forming colloidal suspensions.

How can researchers resolve contradictions in activity data when modifying substituents on the benzamide core?

Answer:

- Systematic SAR studies: Test substituents with varying electronic (e.g., electron-withdrawing vs. donating) and steric properties. For example, 4-pyridyl (5b ) enhances activity, while 4-methoxy (5d ) abolishes it, suggesting hydrogen-bonding or π-π stacking is critical .

- Combined assays: Pair cell viability (ATP levels) with mechanistic studies (e.g., Western blotting for cleaved caspase-3) to distinguish cytoprotective effects from off-target interactions .

What in vitro assays are most reliable for evaluating ER stress protection in β-cells?

Answer:

- Cell viability: INS-1 β-cells treated with tunicamycin (Tm, 0.15–0.3 μg/mL) for 24 hrs. ATP levels (luminescence) quantify survival, with EC50 calculated via GraphPad Prism (e.g., compound 5a : EC50 = 18.6 ± 4 μM) .

- Apoptosis markers: Western blotting for cleaved caspase-3 and PARP confirms ER stress mitigation (e.g., compound WO5m reduced caspase-3 cleavage by 70% at 10 μM) .

How does replacing 1,2,3-triazole with amide linkers affect biological activity and physicochemical properties?

Answer:

- Activity trade-off: Triazole-based compound 1 showed higher potency (EC50 = 6 μM, max activity = 97%) but poor solubility. Amide-based 5a retained moderate activity (EC50 = 18.6 μM, max = 45%) with improved solubility (2.5-fold increase) .

- Mechanistic shift: Triazoles may act via metal chelation, while amides likely engage in hydrogen bonding with ER stress sensors (e.g., IRE1α) .

What computational or experimental tools are recommended for optimizing substituent effects on β-cell protection?

Answer:

- Molecular docking: Model interactions with UPR targets (e.g., PERK kinase) to prioritize substituents with favorable binding energies.

- Parallel synthesis: Use combinatorial libraries (e.g., 5a-q ) to rapidly screen substituent effects on activity and solubility .

How do solubility limitations impact preclinical development, and what mitigation strategies are effective?

Answer:

- Issue: Poor solubility (e.g., triazole-based 1 ) limits bioavailability and dosing consistency.

- Solutions:

What mechanisms underlie the β-cell protective effects of these analogs against ER stress?

Answer:

- UPR modulation: Compounds reduce phosphorylation of PERK and IRE1α, lowering pro-apoptotic CHOP and JNK signaling.

- Anti-apoptotic effects: Downregulation of caspase-3 and PARP cleavage (e.g., WO5m at 10 μM reduced apoptosis by 60%) .

How should researchers validate target engagement of these analogs in ER stress pathways?

Answer:

- Gene silencing: Knockdown of UPR sensors (e.g., IRE1α) using siRNA to confirm dependency.

- Biochemical assays: Measure PERK autophosphorylation or XBP-1 splicing in INS-1 cells treated with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.